An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol
An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(1-Benzylpiperidin-4-yl)ethanol. This compound, and its derivatives, are of interest in medicinal chemistry, particularly for their potential interaction with sigma receptors. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores the biological context of this compound class by detailing the sigma-1 receptor signaling pathway, a key target for many benzylpiperidine derivatives.
Chemical and Physical Properties
2-(1-Benzylpiperidin-4-yl)ethanol is a piperidine derivative characterized by a benzyl group attached to the piperidine nitrogen and a 2-hydroxyethyl substituent at the 4-position. While specific experimental values for some physical properties are not widely published, its basic chemical properties are well-defined.
| Property | Value | Source |
| CAS Number | 76876-70-5 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Storage | Sealed in dry, 2-8°C | [1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is predicted due to the hydrophobic benzyl and piperidine rings.[2] | Inferred |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Synthesis and Experimental Protocols
The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the preparation of 1-benzyl-4-piperidone, followed by a Wittig reaction to introduce the two-carbon side chain, and subsequent reduction. An alternative and more direct approach is the reduction of an ester precursor, such as ethyl 2-(1-benzylpiperidin-4-yl)acetate.
Synthesis of the Precursor: 1-Benzyl-4-piperidone
A common precursor for the synthesis of 4-substituted piperidines is 1-benzyl-4-piperidone.
Reaction Scheme:
Figure 1: Synthesis of 1-benzyl-4-piperidone.
Experimental Protocol: A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide is then added dropwise, and the reaction mixture is heated. After completion, the mixture is cooled, filtered, and quenched with ice water. The product is extracted with an organic solvent, such as ethyl acetate, washed, dried, and the solvent is evaporated to yield 1-benzyl-4-piperidone.[3]
Synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol via Reduction of Ethyl 2-(1-benzylpiperidin-4-yl)acetate
The target compound can be synthesized by the reduction of the corresponding ethyl ester using a strong reducing agent like lithium aluminum hydride (LAH).
Reaction Scheme:
Figure 2: Reduction of the ethyl ester to the primary alcohol.
Experimental Protocol (General Procedure for LAH Reduction of Esters):
-
Apparatus: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is used. The reaction is carried out under an inert atmosphere (nitrogen or argon).
-
Reaction: A suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath. A solution of ethyl 2-(1-benzylpiperidin-4-yl)acetate in dry THF is added dropwise to the LAH suspension while maintaining the low temperature.
-
Workup: After the addition is complete, the reaction is stirred and may be allowed to warm to room temperature or gently refluxed to ensure completion. The reaction is then carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.
-
Purification: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-(1-benzylpiperidin-4-yl)ethanol. Further purification can be achieved by column chromatography or distillation under reduced pressure.[4][5][6][7]
Analytical Characterization
The identity and purity of 2-(1-Benzylpiperidin-4-yl)ethanol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR Spectral Features:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet around δ 3.5 ppm for the two protons of the -CH₂-Ph group.
-
Hydroxyethyl Protons: A triplet around δ 3.6 ppm for the -CH₂-OH protons and a quartet or multiplet for the -CH₂-CH₂-OH protons. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
-
Piperidine Ring Protons: A series of multiplets in the upfield region (δ 1.2-3.0 ppm) corresponding to the protons on the piperidine ring.
Expected ¹³C-NMR Spectral Features:
-
Aromatic Carbons: Signals in the range of δ 127-140 ppm for the carbons of the phenyl group.
-
Benzylic Carbon: A signal around δ 63 ppm for the -CH₂-Ph carbon.
-
Hydroxyethyl Carbons: A signal around δ 60 ppm for the -CH₂-OH carbon and another signal for the adjacent -CH₂- group.
-
Piperidine Ring Carbons: Signals in the range of δ 30-55 ppm for the carbons of the piperidine ring.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for the analysis of 2-(1-benzylpiperidin-4-yl)ethanol.[11][12][13][14][15][16][17][18]
General HPLC Method Parameters:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water) is commonly employed. A gradient elution may be necessary to separate impurities with different polarities.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (around 254 nm) is appropriate.
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.
Workflow for HPLC Purity Analysis:
Figure 3: A typical workflow for HPLC purity analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of 2-(1-benzylpiperidin-4-yl)ethanol would be expected to show a molecular ion peak [M]⁺ at m/z 219. The fragmentation pattern would likely involve:
-
Benzylic cleavage: Loss of a benzyl radical to give a fragment at m/z 128, or formation of the tropylium ion at m/z 91.
-
Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen.
-
Loss of water: A peak at M-18 (m/z 201) due to the loss of a water molecule from the alcohol functional group.[4][13][14][19][20][21][22]
Biological Context: Sigma-1 Receptor Signaling
Many benzylpiperidine derivatives exhibit significant affinity for sigma receptors, particularly the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular processes and is a target for the treatment of numerous neurological and psychiatric disorders.[11][19][23][24]
Sigma-1 Receptor Signaling Pathway:
Figure 4: Simplified signaling pathway of the sigma-1 receptor.
Under normal conditions, the σ₁ receptor is bound to the chaperone protein BiP at the endoplasmic reticulum. Upon stimulation by ligands (agonists) or under conditions of cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, including ion channels (such as K⁺ channels), G-protein coupled receptors, and NMDA receptors at the plasma membrane, as well as modulating calcium signaling through the IP₃ receptor. This modulation of calcium homeostasis, along with its role in reducing oxidative stress and neuroinflammation, contributes to its neuroprotective effects. Its involvement in these fundamental cellular processes makes it a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.[8][11][23][24]
Conclusion
2-(1-Benzylpiperidin-4-yl)ethanol is a valuable chemical entity with potential applications in drug discovery, particularly in the development of ligands for sigma receptors. This guide has provided a summary of its known chemical and physical properties, detailed a plausible synthetic route with a general experimental protocol, and outlined appropriate analytical methods for its characterization. The exploration of the sigma-1 receptor signaling pathway provides a crucial biological context for the relevance of this and related benzylpiperidine derivatives in the field of neuroscience and drug development. Further research to fully elucidate the specific physical properties and biological activity of 2-(1-Benzylpiperidin-4-yl)ethanol is warranted.
References
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